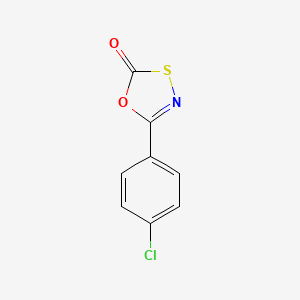
5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one
概要
説明
5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one belongs to a class of compounds known as heterocyclic compounds, specifically an oxadiazole derivative . These compounds are known for their wide range of biological applications .
Synthesis Analysis
While specific synthesis information for 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is not available, a similar compound, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, was synthesized starting from 4-chlorobenzoic acid in six steps . The process involved esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Molecular Structure Analysis
The molecular structure of similar compounds shows that they often exhibit C–H…N intermolecular interactions and are stabilized by π–π interactions between the oxadiazole and phenyl rings .科学的研究の応用
Synthesis and Structural Analysis
Nitrile Sulphides and 1,3,4-Oxathiazoles Synthesis : Nitrile sulphides generated by the thermal decarboxylation of 1,3,4-oxathiazol-2-ones undergo cycloaddition to yield trisubstituted 1,3,4-oxathiazoles. The oxathiazole rings are planar with a localized CN double bond (Damas et al., 1981).
Effect of Substituents on Oxathiazol-2-one Structure : The structure of 1,3,4-oxathiazol-2-one rings is influenced by electron acceptor substituents, affecting the system conjugation in the oxathiazolone ring (Krayushkin et al., 2010).
Antimicrobial and Anticancer Applications
Synthesis of Formazans with Antimicrobial Properties : The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014).
Anticancer Evaluation of 1,2,4-Triazolin-3-one Derivatives : Novel derivatives showed in vitro anticancerous action against various human tumor cell lines, highlighting the potential of these compounds in cancer therapy (Kattimani et al., 2013).
Enzyme Inhibition and Biochemical Applications
- Synthesis of Compounds for Enzyme Inhibition : Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were synthesized and screened for lipase and α-glucosidase inhibition, showing significant inhibitory activity (Bekircan et al., 2015).
Chemical Reactions and Conversions
Desulfurization of 1,3,4-Oxathiazol-2-one : The reactions of various 5-aryl-1,3,4-oxathiazol-2-ones with triethylphosphite resulted in desulfurization, forming benzonitriles and ethylphosphorothioate (Oh and Kim, 1983).
Synthesis of Biheterocyclic Compounds with Antimicrobial Properties : New biheterocyclic compounds containing 1,2,4-triazole and 1,3,4-thiadiazole moieties were synthesized and displayed antimicrobial activities (Demirbaş et al., 2010).
Safety and Hazards
特性
IUPAC Name |
5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-6-3-1-5(2-4-6)7-10-13-8(11)12-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAPVFFWHRPZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=O)O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356084 | |
| Record name | 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one | |
CAS RN |
17452-79-8 | |
| Record name | 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B3048482.png)



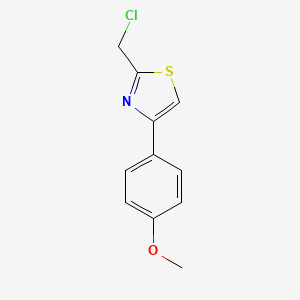
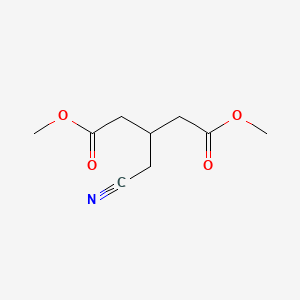
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3048494.png)
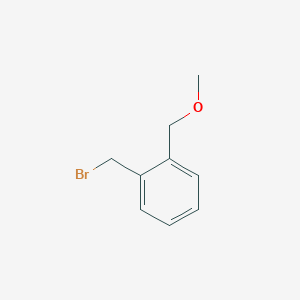


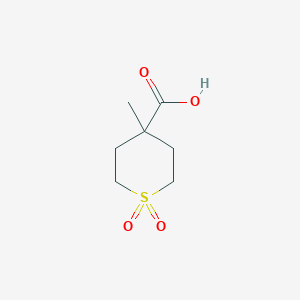
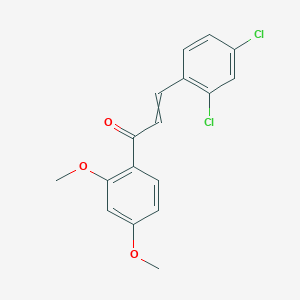
![9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)-](/img/structure/B3048503.png)